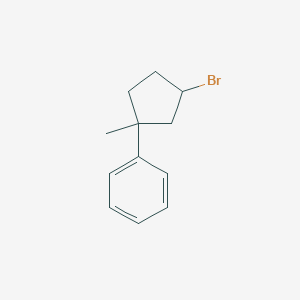

(3-Bromo-1-methylcyclopentyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of halogenated benzene derivatives is a topic of significant interest in organic chemistry due to their utility as intermediates in the production of various complex molecules. The papers provided discuss different methods of synthesizing brominated benzene derivatives. For instance, an efficient bromocyclization process is described for the synthesis of polyhalogenated benzothiophenes, which could potentially be adapted for the synthesis of "(3-Bromo-1-methylcyclopentyl)benzene" . Another paper reports the total synthesis of a complex natural product starting from a brominated phenylmethanol, which could offer insights into the synthetic strategies applicable to brominated benzene compounds . Additionally, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones through bromocyclization of alkynylbenzoic acids is discussed, highlighting the versatility of bromination reactions .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is crucial for understanding their reactivity and properties. One study presents the synthesis and characterization of a brominated benzene compound, including density functional theory (DFT) calculations to predict its structure . Another paper discusses the crystal structure of a brominated benzene derivative, providing detailed insights into its molecular geometry . These studies could be relevant for the structural analysis of "(3-Bromo-1-methylcyclopentyl)benzene" by analogy.

Chemical Reactions Analysis

The reactivity of brominated benzene derivatives is influenced by the presence of the bromine atom, which can participate in various chemical reactions. For example, the conversion of an aryl bromide to the corresponding aryllithium is reported, which is a key step in many synthetic transformations . The solvolysis rates of brominated cyclobutyl derivatives have been studied, offering a comparison for the reactivity of similar brominated compounds . These findings could be extrapolated to understand the reactivity of "(3-Bromo-1-methylcyclopentyl)benzene" in different chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are diverse and depend on the specific substituents and molecular structure. The NMR spectra of a sterically hindered aryl bromide are discussed, which could provide a reference for the NMR analysis of "(3-Bromo-1-methylcyclopentyl)benzene" . The crystal structures of brominated benzene derivatives reveal supramolecular features such as hydrogen bonding and π-π interactions, which are important for understanding the solid-state properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Platinum Nanoparticle Shape Effects on Benzene Hydrogenation Selectivity Research on benzene hydrogenation in the presence of Pt nanoparticles of different shapes demonstrates the importance of nanoparticle shape in catalytic selectivity, affecting the formation of cyclohexane and cyclohexene. This study underscores the potential for using shaped nanoparticles in catalysis, which could extend to reactions involving brominated benzenes like (3-Bromo-1-methylcyclopentyl)benzene (Bratlie et al., 2007).

Methylcyclohexane Pyrolysis and Combustion Investigations into the pyrolysis and combustion of methylcyclohexane provide insights into the combustion chemistry of cycloalkanes, highlighting the formation of benzene and toluene as intermediates. This research is relevant for understanding the thermal behavior of brominated cyclopentyl benzenes in various conditions (Wang et al., 2014).

Lewis or Brønsted Acid-Mediated Reactions of Methylenecyclopropanes The study on Lewis or Brønsted acid-mediated reactions of methylenecyclopropanes (MCPs) illustrates the potential for generating molecular complexity through ring-opening reactions. Such reactions could be applicable to the synthesis and functionalization of brominated cyclopentyl benzenes, offering pathways to diverse organic compounds (Shi et al., 2012).

Synthesis and Functionalization of Polyhalogenated Platforms Efficient bromocyclization processes for synthesizing polyhalogenated benzothiophenes demonstrate advanced methods for the functionalization of brominated aromatic compounds. Such methodologies could be adapted for the synthesis and further functionalization of (3-Bromo-1-methylcyclopentyl)benzene derivatives, enabling access to a diverse range of molecules (Zhao et al., 2017).

Wirkmechanismus

In terms of environmental factors, benzene exposure can occur in various environments, and certain conditions can influence its effects. For example, living near public facilities and having exposure to chemical reagents and hazardous substances were found to be significant risk factors for congenital heart defects in offspring .

Eigenschaften

IUPAC Name |

(3-bromo-1-methylcyclopentyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br/c1-12(8-7-11(13)9-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLUCFQZTIWUJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1)Br)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-1-methylcyclopentyl)benzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride](/img/structure/B2538403.png)

![7-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2538408.png)

![N-(4-ethylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2538409.png)

![4,4-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid](/img/structure/B2538416.png)

![Ethyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2538417.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2538418.png)

![N-(2-chloro-4-fluorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2538420.png)